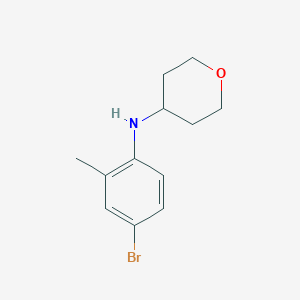

N-(4-bromo-2-methylphenyl)oxan-4-amine

Description

N-(4-Bromo-2-methylphenyl)oxan-4-amine is an aromatic amine derivative featuring a tetrahydropyran (oxane) ring linked to a substituted phenyl group. The phenyl ring is substituted with a bromine atom at the para position and a methyl group at the ortho position.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

MSDWHHIQKMEHGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Aryl Amine Protection

Objective: To protect the amino group of 2-methylphenylamine (o-toluidine) to prevent side reactions during bromination.

- Reagents: o-Toluidine, acetic anhydride.

- Conditions: Reflux at 50–70°C in a three-necked flask equipped with reflux condenser, agitator, and thermometer.

- Procedure:

- Add 10–11 g of o-toluidine and 11–13 g of acetic anhydride.

- Stir continuously at 50–70°C for several hours.

- Cool the mixture, precipitate, and wash with cold water.

- Dry to obtain N-(2-methylphenyl)acetamide as white needle crystals.

Yield: Approximately 85–90%.

Bromination

Objective: To selectively brominate the protected amine at the 4-position on the aromatic ring.

- Reagents: N-(2-methylphenyl)acetamide, N-bromosuccinimide (NBS).

- Conditions: Reflux at 50–70°C in a single-port flask with stirring.

- Procedure:

- Dissolve the protected amine in an inert solvent such as acetic acid or DMSO.

- Add NBS (17–18 g) and stir under reflux for approximately 4 hours.

- Cool the mixture, filter, and wash the precipitate with hot water.

- Dry the brominated intermediate, N-(4-bromo-2-methylphenyl)acetamide.

Yield: 80–85%.

Hydrolysis and Amination to Form Oxan-4-amine

Objective: To hydrolyze the acetamide and introduce the oxan-4-yl group at the amino position.

- Reagents: Brominated acetamide, concentrated hydrochloric acid, dioxane.

- Conditions: Reflux at 1.5–2.5 hours.

- Procedure:

- Dissolve the brominated acetamide in a mixture of dioxane and concentrated HCl.

- Reflux at 90°C for 1.5–2.5 hours.

- Neutralize with ammoniacal liquor to pH 8–10.

- Filter the white precipitate, wash, and dry.

- Recrystallize from ethanol to obtain pure N-(4-bromo-2-methylphenyl)oxan-4-amine.

Yield: Approximately 60–70%.

Data Table Summarizing Reaction Conditions and Yields

| Step | Reagents & Conditions | Typical Yield | Remarks |

|---|---|---|---|

| Aryl amine protection | o-Toluidine + acetic anhydride, reflux at 50–70°C | 85–90% | White needle crystals of N-(2-methylphenyl)acetamide |

| Bromination | N-(2-methylphenyl)acetamide + NBS, reflux at 50–70°C | 80–85% | Regioselective at the 4-position |

| Hydrolysis & amination | Brominated acetamide + HCl, reflux at 90°C, neutralization, recrystallization | 60–70% | Final product: this compound |

Research Findings and Optimization

- Reaction Conditions: Reflux temperatures between 50–70°C for bromination optimize regioselectivity, while hydrolysis at 90°C ensures complete amide cleavage.

- Catalysts & Solvents: Use of acetic acid during bromination enhances regioselectivity; dioxane improves solubility during hydrolysis.

- Yield Optimization: Proper control of temperature, reagent stoichiometry, and reaction time improves overall yields, with some protocols achieving up to 90% in the initial steps.

Additional Considerations

- Alternative routes involve direct bromination of 2-methylphenylamine followed by protection, but this often results in lower regioselectivity.

- Purification techniques such as recrystallization from ethanol or ethyl acetate are critical for obtaining high-purity intermediates.

- Safety protocols must be followed due to the use of hazardous reagents like acetic anhydride, NBS, and concentrated acids.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a different functional group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)oxan-4-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the oxan-4-amine moiety play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(4-bromo-2-methylphenyl)oxan-4-amine, differing primarily in substituent type, position, or heterocyclic modifications. Key comparisons are outlined below:

N-(4-Fluoro-2-methylphenyl)oxan-4-amine

- Molecular Formula: C₁₂H₁₆FNO

- Key Differences : Replaces bromine with fluorine at the para position of the phenyl ring.

- The smaller atomic radius of fluorine may also affect steric interactions in binding pockets .

N-[(4-Fluorophenyl)methyl]oxan-4-amine

- Molecular Formula: C₁₂H₁₆FNO

- Key Differences : Features a benzylamine linkage (CH₂NH) instead of a direct phenyl-amine bond.

- Impact : The benzyl group introduces additional flexibility, which could influence conformational stability and receptor binding kinetics .

N-(3-Bromophenyl)oxan-4-amine

- Molecular Formula: C₁₁H₁₄BrNO

- Key Differences : Bromine is positioned at the meta rather than para site on the phenyl ring.

- Impact : Altered electronic distribution may reduce resonance stabilization of the amine group, affecting reactivity in electrophilic substitution reactions .

N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine

- Molecular Formula: C₁₃H₁₇BrNO₂

- Key Differences : Incorporates a 1,3-dioxane ring (two oxygen atoms) instead of oxane (one oxygen).

- Crystal structure analysis reveals chair conformations stabilized by N–H⋯O hydrogen bonds .

N-(2,5-Dimethylphenyl)oxan-4-amine hydrochloride

- Molecular Formula: C₁₃H₂₀ClNO

- Key Differences : Contains two methyl groups (ortho and para to the amine) and exists as a hydrochloride salt.

- Impact : The hydrochloride salt increases water solubility, making it more suitable for pharmaceutical formulations. Additional methyl groups may enhance steric hindrance, reducing metabolic degradation .

Comparative Data Table

Biological Activity

N-(4-bromo-2-methylphenyl)oxan-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound has the molecular formula C₁₂H₁₆BrNO. The presence of bromine and a methyl group on the phenyl ring contributes to its unique chemical reactivity and biological activity. The compound is synthesized through reactions involving 4-bromo-2-methylaniline and oxan-4-amine under specific conditions, often utilizing solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The bromine atom enhances the compound's reactivity, allowing it to bind effectively to specific receptors or enzymes. This binding can modulate cellular processes, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem reported that the compound was investigated for its potential to inhibit bacterial growth, suggesting its utility in developing new antimicrobial agents.

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. For example, it has shown promise in inducing apoptosis in cancer cell lines without adversely affecting normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies that minimize side effects associated with conventional treatments .

Case Studies

- Antimicrobial Activity : In an experimental setup, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, with IC50 values determined to be around 15 µM, showcasing its potency against cancer cells while sparing healthy cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Remarks |

|---|---|---|---|

| N-(3-Bromo-4-methylphenyl)oxan-4-amine | Moderate | Low | Less effective than N-(4-bromo...) |

| N-(5-Bromo-2-methylphenyl)oxan-4-amine | High | Moderate | Shows broader spectrum against pathogens |

| N-(3-Methylphenyl)oxan-4-amine | Low | Low | Limited biological activity |

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. Ongoing research aims to explore its potential as a therapeutic agent in treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.